molecular formula C5H7NO B1293586 3,5-Dimethylisoxazole CAS No. 300-87-8

3,5-Dimethylisoxazole

Cat. No.: B1293586
CAS No.: 300-87-8
M. Wt: 97.12 g/mol
InChI Key: FICAQKBMCKEFDI-UHFFFAOYSA-N
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Description

3,5-Dimethylisoxazole is a heterocyclic organic compound with the molecular formula C5H7NO. It is characterized by a five-membered ring containing one nitrogen and one oxygen atom at adjacent positions, with two methyl groups attached at the 3rd and 5th positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly as a scaffold for drug development .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

    Lithiation: Typically involves the use of strong bases like n-butyllithium.

    Electrophilic Addition: Common electrophiles include alkyl halides and carbonyl compounds.

Major Products:

Biochemical Analysis

Biochemical Properties

3,5-Dimethylisoxazole acts as an acetyl-lysine bioisostere, which means it can mimic the acetylated lysine residues found in proteins. This property allows it to interact with bromodomains, which are protein modules that recognize acetylated lysines. Specifically, this compound displaces acetylated histone-mimicking peptides from bromodomains, thereby influencing gene expression and chromatin structure . The compound has been shown to interact with bromodomain-containing proteins such as BRD2 and BRD4, which are involved in the regulation of gene transcription .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been demonstrated to have antiproliferative effects on MV4;11 acute myeloid leukemia cells, similar to other BET bromodomain inhibitors . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the interaction between bromodomains and acetylated histones, leading to changes in gene expression and subsequent cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to bromodomains, thereby inhibiting their interaction with acetylated lysines on histones . This inhibition disrupts the recognition of acetylated histones, leading to alterations in chromatin structure and gene expression. The compound’s binding interactions with bromodomains have been elucidated through X-ray crystallographic analysis, revealing the key interactions responsible for its activity and selectivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, although its stability may vary depending on the experimental conditions . Long-term exposure to the compound has been associated with sustained antiproliferative effects on cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent antiproliferative effects on cancer cells, with higher doses leading to more pronounced effects . At high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its role as an acetyl-lysine bioisostere. The compound interacts with enzymes and cofactors involved in the regulation of gene expression and chromatin structure . Its effects on metabolic flux and metabolite levels are influenced by its interactions with bromodomains and other biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are critical factors that determine its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are affected by its localization within the cell, which can impact its interactions with bromodomains and other biomolecules . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential .

Comparison with Similar Compounds

    Isoxazole: The parent compound without methyl substitutions.

    4-Methylisoxazole: A similar compound with a single methyl group at the 4th position.

Uniqueness: 3,5-Dimethylisoxazole is unique due to its dual methyl substitutions, which enhance its binding affinity and selectivity for bromodomains compared to other isoxazole derivatives .

Properties

IUPAC Name

3,5-dimethyl-1,2-oxazole
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-4-3-5(2)7-6-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICAQKBMCKEFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059784
Record name Isoxazole, 3,5-dimethyl-
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Molecular Weight

97.12 g/mol
Source PubChem
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CAS No.

300-87-8
Record name 3,5-Dimethylisoxazole
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Record name 3,5-Dimethylisoxazole
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Record name 3,5-Dimethylisoxazole
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Record name Isoxazole, 3,5-dimethyl-
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Record name 3,5-dimethylisoxazole
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Record name 3,5-DIMETHYLISOXAZOLE
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Synthesis routes and methods

Procedure details

By substituting 5-amino-1,3-benzodioxole for 4-(trifluoromethyl)aniline in a, and then substituting the appropriate substituted propiolic ester for ethyl propiolate and/or the appropriate stubstituted nitromethane for nitroethane in a, the identical process gives 4-(1,3-benzodioxol-5-aminocarbonyl)-3-methylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl)-3-cyclopropylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl])-3,5-dimethylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl)-3-cyclopropyl-5-methylisoxazole, and 4-(1,3-benzodioxol-5-aminocarbonyl)-5-(2-chlorophenyl)-3-methylisoxazole, and 4-(1,3-benzodioxol-5-aminocarbonyl)-5-(2-chlorophenyl)-3-cyclopropylisoxazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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